molecular formula C8H14N2O2 B1376722 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione CAS No. 1483527-25-8

3-Ethyl-1-methyl-1,4-diazepane-2,5-dione

Cat. No.: B1376722
CAS No.: 1483527-25-8
M. Wt: 170.21 g/mol
InChI Key: SJTNNFGTDIJGAC-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (CAS 1488955-33-4) is an organic compound built around the 1,4-diazepane-2,5-dione core, a seven-membered heterocyclic structure featuring two nitrogen atoms at the 1 and 4 positions and two ketone groups. With a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol, this derivative is part of a class of compounds recognized in medicinal chemistry as privileged structures . The 1,4-diazepane-2,5-dione scaffold is a versatile template for developing potent and selective molecules, capable of providing ligands for diverse biological receptors . This scaffold is of significant interest in drug discovery, particularly for constructing enzyme inhibitors and other therapeutic agents . Researchers have identified 1,4-diazepane-2,5-diones as a novel class of potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key protein in immune cell adhesion and inflammation pathways . As such, this compound serves as a valuable intermediate for researchers exploring new treatments for immune and inflammatory disorders. The diazepine scaffold has also emerged in epigenetic research as an inhibitor of acetyl-lysine binding in bromodomain-containing proteins, validating bromodomains as attractive epigenetic drug targets for cancer and inflammation . The structural and geometric features of the diazepine ring make it an excellent framework for presenting functional groups to various target proteins. This product is intended for research purposes as a chemical building block or investigative probe in drug discovery and development. It is supplied as a powder and should be stored at room temperature. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-1-methyl-1,4-diazepane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-6-8(12)10(2)5-4-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNNFGTDIJGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CCC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and methylamine with a suitable diketone, followed by cyclization to form the diazepane ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1,4-diazepane-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : EMDB serves as a foundational compound in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including oxidation and reduction processes.
  • Reactivity Studies : The compound undergoes substitution reactions due to the diazepane ring structure, allowing for the introduction of different functional groups.

2. Biology

  • Enzyme Interactions : Research indicates that EMDB and its derivatives exhibit interactions with specific enzymes and receptors. For example, certain derivatives have been studied as inhibitors of human chymase, an enzyme involved in inflammatory responses.
  • Biological Activity : The compound's potential biological activities are under investigation, particularly its implications in treating inflammatory conditions such as asthma.

3. Medicine

  • Therapeutic Applications : Ongoing research aims to explore EMDB's potential as a therapeutic agent. Its derivatives are being evaluated for drug development aimed at various diseases due to their biological activity .
  • Case Studies : Several studies have focused on the structure-activity relationship (SAR) of EMDB derivatives to enhance their efficacy as enzyme inhibitors. For instance, modifications to the compound have been shown to improve binding affinity towards target enzymes like chymase.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione and related compounds:

Compound Name Molecular Formula Ring Size/Type Substituents Bioactivity (IC₅₀) Source/Synthesis
This compound C₈H₁₂N₂O₂ 7-membered diazepane 1-methyl, 3-ethyl Not reported Synthetic (BAL strategy)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) C₁₆H₁₈N₂O₂ 6-membered piperazine 3-benzylidene, 6-isobutyl H1N1: 28.9 ± 2.2 μM Marine actinomycetes
Albonoursin (Compound 7) C₁₂H₁₄N₂O₂ 6-membered piperazine Cyclohexenyl and methyl groups H1N1: 6.8 ± 1.5 μM Marine actinomycetes
(3R)-3-Ethyl-1-methyl-1,4-benzodiazepine-2,5-dione C₁₂H₁₄N₂O₂ 7-membered benzodiazepine (fused benzene) 3-ethyl, 1-methyl, benzene ring Not reported Synthetic
(3Z,6E)-1-N-Methyl-3-benzylidene-6-isobutylidenepiperazine-2,5-dione (Compound 8) C₁₆H₁₈N₂O₂ 6-membered piperazine 1-methyl, 3-benzylidene, 6-isobutylidene Not reported Marine actinomycetes
Key Observations:

Ring Size and Flexibility: The seven-membered diazepane ring in the target compound offers greater conformational flexibility compared to six-membered DKPs (e.g., albonoursin). This flexibility may influence binding to biological targets, such as viral proteases or enzymes . The benzodiazepine derivative () incorporates a fused benzene ring, enhancing aromatic interactions but reducing solubility compared to non-aromatic diazepanes .

Aromatic Substituents: Compounds with benzylidene groups (e.g., Compound 6) exhibit stronger antiviral activity, suggesting that conjugated systems may enhance target engagement. However, alkyl substituents could improve metabolic stability .

Synthetic Challenges: Diazepane-diones synthesized via BAL strategies face side reactions during cyclization, whereas DKPs from marine actinomycetes are isolated directly from natural sources, simplifying production .

Biological Activity

3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol

The compound features a diazepane ring with two carbonyl groups at positions 2 and 5, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Preliminary studies have shown that the compound possesses anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic investigations reveal that it may inhibit specific signaling pathways involved in cell proliferation.

Case Study:
A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability upon treatment with varying concentrations of this compound. The IC50 value was determined to be approximately 25 µM.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Receptor Modulation : It potentially modulates receptor activity related to apoptosis and inflammation.

Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development:

  • Antimicrobial Studies : Research published in PubMed Central emphasizes the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .
  • Anticancer Investigations : A comprehensive review in MDPI discusses the structural modifications of diazepane derivatives and their enhanced biological activities, including anti-cancer effects .
  • Natural Product Derivatives : A study on antimicrobial natural products indicates that compounds similar to this compound derived from microorganisms also exhibit significant biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
Reactant of Route 2
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione

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